molecular formula C23H26N2O5 B250439 N-[3-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide

N-[3-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide

Cat. No.: B250439
M. Wt: 410.5 g/mol
InChI Key: MVQBMSUJIIAFKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton’s tyrosine kinase (BTK). BTK plays a crucial role in the B-cell receptor (BCR) signaling pathway, which is responsible for the growth and survival of B-cells. TAK-659 has been extensively studied for its potential as a therapeutic agent in various B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin’s lymphoma (NHL).

Mechanism of Action

N-[3-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide targets BTK, a non-receptor tyrosine kinase that plays a crucial role in the BCR signaling pathway. BTK is activated upon binding of antigens to the BCR, leading to downstream signaling events that promote B-cell survival and proliferation. This compound binds to the active site of BTK, inhibiting its activity and preventing downstream signaling events. This ultimately leads to the inhibition of B-cell proliferation and survival, making this compound a promising therapeutic agent in B-cell malignancies.
Biochemical and Physiological Effects
This compound has been shown to inhibit BTK activity in a dose-dependent manner, leading to a decrease in B-cell proliferation and survival. It has also been shown to induce apoptosis in B-cells, further highlighting its potential as a therapeutic agent in B-cell malignancies. Additionally, this compound has been shown to enhance the anti-tumor activity of other anti-cancer agents, such as rituximab and venetoclax.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[3-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide is its specificity for BTK, making it a highly targeted therapeutic agent. Additionally, this compound has been shown to have a favorable safety profile in preclinical studies, with no significant toxicities observed. However, one limitation of this compound is its limited solubility in water, which may affect its bioavailability and efficacy in vivo.

Future Directions

There are several potential future directions for research on N-[3-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide. One area of interest is its potential as a therapeutic agent in other B-cell malignancies, such as Waldenström macroglobulinemia and mantle cell lymphoma. Additionally, there is interest in exploring the combination of this compound with other anti-cancer agents to enhance its efficacy and overcome potential resistance mechanisms. Finally, there is ongoing research on the development of novel BTK inhibitors with improved pharmacokinetic properties and efficacy.

Synthesis Methods

The synthesis of N-[3-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide involves a multi-step process that starts with the reaction of 4-bromobenzonitrile with 3-(4-morpholinyl)propanoic acid to form an intermediate compound. This intermediate is then reacted with 4-(tetrahydro-2-furanylmethoxy)aniline to produce the final product, this compound. The synthesis of this compound has been optimized to improve its yield and purity, making it a viable candidate for further research and development.

Scientific Research Applications

N-[3-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has been extensively studied for its potential as a therapeutic agent in B-cell malignancies. In preclinical studies, this compound has shown significant anti-tumor activity in various models of CLL and NHL. It has also been shown to enhance the efficacy of other anti-cancer agents, such as rituximab and venetoclax.

Properties

Molecular Formula

C23H26N2O5

Molecular Weight

410.5 g/mol

IUPAC Name

N-[3-(morpholine-4-carbonyl)phenyl]-4-(oxolan-2-ylmethoxy)benzamide

InChI

InChI=1S/C23H26N2O5/c26-22(17-6-8-20(9-7-17)30-16-21-5-2-12-29-21)24-19-4-1-3-18(15-19)23(27)25-10-13-28-14-11-25/h1,3-4,6-9,15,21H,2,5,10-14,16H2,(H,24,26)

InChI Key

MVQBMSUJIIAFKE-UHFFFAOYSA-N

SMILES

C1CC(OC1)COC2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C(=O)N4CCOCC4

Canonical SMILES

C1CC(OC1)COC2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C(=O)N4CCOCC4

Origin of Product

United States

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